![molecular formula C21H23N3O2 B6023890 3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one](/img/structure/B6023890.png)
3'-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique spiro structure, which involves a bicyclic system where two rings are joined at a single atom. The presence of the quinazolinone moiety, a bicyclic structure containing nitrogen atoms, adds to its chemical significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one typically involves a multi-step process:
Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with 2-aminobenzoylhydrazide to form a hydrazone intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antibacterial, and antifungal properties.
Analytical Chemistry: The compound is used in the development of analytical methods for detecting and quantifying various substances.
Biological Studies: Its interactions with biological molecules are explored to understand protein-ligand interactions and enzyme catalysis.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its ability to form hydrogen bonds and interact with biological targets. The quinazolinone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one: Shares the quinazolinone moiety but lacks the spiro structure.
Bis(3-((E)-1-(2-hydroxyphenyl)ethylideneamino)phenyl)methanone: Contains similar Schiff base functionality but differs in overall structure and complexity.
Uniqueness
The uniqueness of 3’-[(E)-[1-(2-Hydroxyphenyl)ethylidene]amino]-3’,4’-dihydro-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one lies in its spiro structure, which imparts distinct chemical and biological properties. The combination of the quinazolinone moiety with the spiro configuration enhances its potential for diverse applications in medicinal and analytical chemistry.
Properties
IUPAC Name |
3-[(E)-1-(2-hydroxyphenyl)ethylideneamino]spiro[1H-quinazoline-2,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15(16-9-4-6-12-19(16)25)23-24-20(26)17-10-3-5-11-18(17)22-21(24)13-7-2-8-14-21/h3-6,9-12,22,25H,2,7-8,13-14H2,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBLISQVSOKIPI-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=O)C2=CC=CC=C2NC13CCCCC3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(=O)C2=CC=CC=C2NC13CCCCC3)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
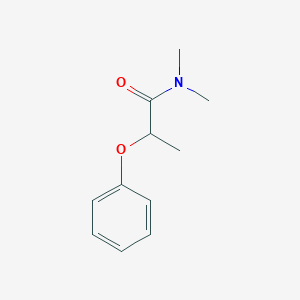
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)
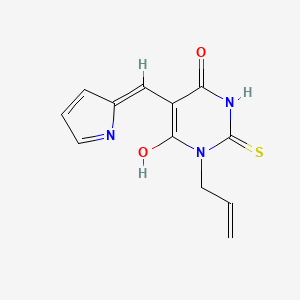
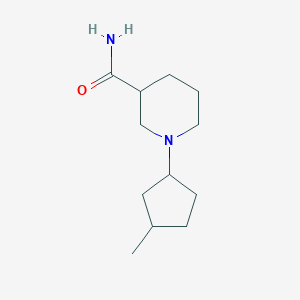
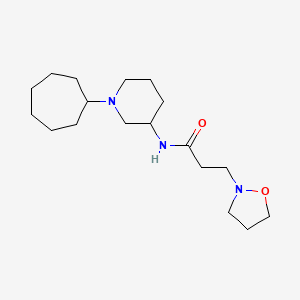
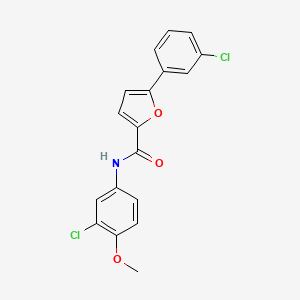
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)
![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![N-(3-bromophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide](/img/structure/B6023901.png)
![3,4-Dimethyl-6-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B6023910.png)
![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6023925.png)
